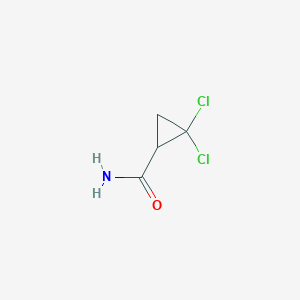

2,2-Dichlorocyclopropane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichlorocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMCBWMYUEVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337335 | |

| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75885-60-8 | |

| Record name | 2,2-Dichlorocyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75885-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Dichlorocyclopropane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 2,2-Dichlorocyclopropane-1-carboxamide, a valuable building block in medicinal chemistry and materials science. The core of this document focuses on the prevalent and efficient method of dichlorocarbene addition to acrylamide, with a particular emphasis on the use of phase-transfer catalysis (PTC) to enhance reaction efficiency and safety. We will dissect the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical process parameters, and offer insights into the characterization and safe handling of the materials involved. This guide is designed to be a self-validating resource, grounding its protocols in established chemical principles and authoritative literature to ensure reproducibility and reliability for researchers in the field.

Introduction: The Significance of the Dichlorocyclopropane Moiety

The gem-dichlorocyclopropane unit is a structurally unique and synthetically versatile motif. Its presence in a molecule imparts significant conformational rigidity and alters electronic properties, making it a desirable feature in the design of novel therapeutics and functional materials. This compound, in particular, serves as a key intermediate for more complex molecular architectures. The amide functionality provides a convenient handle for further chemical elaboration, while the dichlorocyclopropyl group can be transformed into a variety of other functional groups, such as cyclopropanones or allenes via the Skattebøl rearrangement.[1]

Strategic Overview of Synthesis: The Dichlorocarbene Approach

The most common and direct route to this compound involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to the carbon-carbon double bond of acrylamide.[1] Dichlorocarbene is a highly reactive and transient intermediate that must be generated in situ.

Generation of Dichlorocarbene

Dichlorocarbene is typically generated by the α-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base.[1] Historically, potent and often hazardous bases like potassium tert-butoxide were used in anhydrous conditions.[2] However, modern organic synthesis has largely shifted towards safer and more practical methods.

A widely adopted method for generating dichlorocarbene involves the reaction of chloroform with a concentrated aqueous solution of a strong base, such as sodium hydroxide.[1][2] This two-phase system (aqueous base and organic chloroform/substrate) presents a challenge, as the reactants are in separate, immiscible layers. This is where Phase-Transfer Catalysis becomes indispensable.

The Core of the Synthesis: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases.[3][4] For the synthesis of this compound, PTC is instrumental in overcoming the insolubility of the hydroxide ions (from NaOH) in the organic phase where chloroform and acrylamide reside.[4]

The PTC Mechanism in Dichlorocyclopropanation

A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium bromide or Aliquat 336®, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[1][5] Once in the organic phase, the hydroxide ion is a potent base and can deprotonate chloroform to generate the trichloromethyl anion (CCl₃⁻). This anion then rapidly eliminates a chloride ion to form the highly electrophilic dichlorocarbene (:CCl₂), which is immediately trapped by the acrylamide present in the organic phase to form the desired product.

The diagram below illustrates the catalytic cycle:

Caption: Catalytic cycle of phase-transfer catalysis in dichlorocyclopropanation.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and scale.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Acrylamide | >98% purity | Alkene Substrate |

| Chloroform (CHCl₃) | Stabilized, >99% | Dichlorocarbene Precursor |

| Sodium Hydroxide (NaOH) | Pellets or solution | Base |

| Benzyltriethylammonium chloride | >98% | Phase-Transfer Catalyst |

| Toluene | Anhydrous | Organic Solvent |

| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |

| Saturated NaCl solution (Brine) | Washing Agent | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | |

| Three-neck round-bottom flask | Appropriate size | Reaction Vessel |

| Mechanical stirrer | Efficient mixing | |

| Condenser | Prevent solvent loss | |

| Addition funnel | Controlled reagent addition | |

| Thermometer | Monitor reaction temperature |

Step-by-Step Procedure

-

Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine acrylamide (1.0 eq), benzyltriethylammonium chloride (0.05 eq), and toluene.

-

Initial Cooling : Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath.

-

Base Addition : Slowly add a pre-cooled (0-5 °C) 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq) to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Chloroform Addition : Once the base addition is complete, begin the dropwise addition of chloroform (1.5 eq) via an addition funnel. Maintain the internal temperature between 5-10 °C throughout the addition. This step is exothermic.

-

Reaction Monitoring : After the chloroform addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up :

-

Once the reaction is complete, quench by slowly adding cold water to dissolve the precipitated salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

-

Purification :

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure this compound.

-

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Scientific Integrity: Causality and Self-Validation

-

Why vigorous stirring? The reaction is biphasic. High-speed stirring is crucial to maximize the interfacial surface area between the aqueous and organic phases, which directly increases the rate of phase transfer and, consequently, the overall reaction rate.

-

Why low temperature? The generation of dichlorocarbene is exothermic. Low temperatures (0-10 °C) are maintained to control the reaction rate, prevent unwanted side reactions (such as the hydrolysis of chloroform), and ensure safety. Uncontrolled temperature can lead to a runaway reaction.

-

Why excess base and chloroform? A stoichiometric excess of both the base and chloroform is used to drive the reaction to completion and account for any potential side reactions, such as the reaction of dichlorocarbene with hydroxide ions.

-

Choice of Catalyst : Quaternary ammonium salts with good solubility in the organic phase are preferred. The structure of the catalyst can influence efficiency. For instance, longer alkyl chains on the ammonium salt can increase its lipophilicity and enhance its performance.[3][4]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals for the cyclopropyl protons and the amide protons. ¹³C NMR will show the key signal for the CCl₂ carbon.

-

Infrared (IR) Spectroscopy : Will display characteristic absorption bands for the N-H stretches and the C=O (amide I) stretch.

-

Mass Spectrometry (MS) : Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Safety and Handling

-

Acrylamide : Is a known neurotoxin and potential carcinogen.[6] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroform : Is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. All operations should be conducted in a fume hood.

-

Sodium Hydroxide (50% aq.) : Is highly corrosive and can cause severe burns. Wear appropriate gloves, lab coat, and eye protection.

-

Exothermic Reaction : The reaction is exothermic and has the potential to become vigorous. Ensure adequate cooling and controlled addition of reagents.

Conclusion

The synthesis of this compound via the phase-transfer catalyzed dichlorocyclopropanation of acrylamide is a robust and scalable method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can safely and efficiently produce this valuable synthetic intermediate. The principles discussed in this guide—from the logic of PTC to the importance of temperature control—are foundational to achieving reproducible and high-yielding results in the modern organic synthesis laboratory.

References

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . ResearchGate. Available at: [Link]

-

dichlorocyclopropanation . ResearchGate. Available at: [Link]

-

Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation . ResearchGate. Available at: [Link]

- US Patent US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives. Google Patents.

-

Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions . National Institutes of Health (NIH). Available at: [Link]

-

Dichlorocarbene - Wikipedia . Wikipedia. Available at: [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Industrial Phase-Transfer Catalysis . PTC Organics. Available at: [Link]

- EP Patent EP0003683B1 - Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates. Google Patents.

-

Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

- CN Patent CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.

-

Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry . National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . MDPI. Available at: [Link]

-

Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid . ResearchGate. Available at: [Link]

-

A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation . MDPI. Available at: [Link]

- US Patent US3376349A - Production of dichlorocarbene adducts. Google Patents.

-

Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR . bioRxiv. Available at: [Link]

Sources

- 1. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 2. US3376349A - Production of dichlorocarbene adducts - Google Patents [patents.google.com]

- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajpr.com [iajpr.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dichlorocyclopropane-1-carboxamide chemical properties and structure

An In-depth Technical Guide to 2,2-Dichlorocyclopropane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated cyclopropyl amide of interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, molecular structure, and spectroscopic characteristics. Furthermore, this document outlines a robust synthetic protocol for its preparation, explores its chemical reactivity, and discusses its current and potential applications, particularly within the agrochemical and pharmaceutical sectors. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical entity.

Introduction

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in medicinal chemistry and natural products.[1] Its rigid structure allows it to act as a conformationally constrained bioisostere for moieties like double bonds or gem-dimethyl groups, often leading to improved metabolic stability, binding affinity, and reduced off-target effects.[1] When functionalized with reactive groups, such as geminal dihalides and amides, the cyclopropane scaffold becomes a powerful building block for constructing complex molecular architectures.

This compound (CAS 75885-60-8) embodies these features. The presence of the dichlorocyclopropyl group offers a unique combination of steric bulk and electronic properties, while the primary carboxamide provides a key site for hydrogen bonding and further chemical elaboration. While direct literature on this specific molecule is limited, analysis of structurally related compounds reveals significant potential in the synthesis of agrochemicals (fungicides, insecticides) and as an intermediate for active pharmaceutical ingredients (APIs).[2][3][4] This guide synthesizes available data and field-proven principles to present a holistic view of its chemistry and utility.

Molecular Structure and Chemical Properties

The structure of this compound is characterized by a cyclopropane ring substituted with two chlorine atoms at the C2 position and a carboxamide group at the C1 position. The gem-dichloro substitution significantly influences the ring's geometry and electronic nature, creating a highly polarized C-Cl bond and inducing a dipole moment. The amide group can participate in hydrogen bonding as both a donor and an acceptor.

Key Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for predicting solubility, designing reaction conditions, and understanding the compound's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 75885-60-8 | [5][6] |

| Molecular Formula | C₄H₅Cl₂NO | [5][6] |

| Molecular Weight | 153.99 g/mol | [5][7] |

| Melting Point | 148-149 °C | [7] |

| Boiling Point (est.) | 343.1 °C at 760 mmHg | [7] |

| Density (est.) | 1.52 g/cm³ | [7] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [5][7] |

| LogP (calculated) | 0.66 - 1.37 | [5][7] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Reactivity

The synthesis of this compound logically proceeds through a two-stage process: formation of the dichlorocyclopropane ring followed by functionalization to the amide.

General Synthetic Approach

The most common and efficient method for constructing the 2,2-dichlorocyclopropane moiety is via the addition of dichlorocarbene (:CCl₂) to an appropriate alkene precursor. Dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong base, often under phase-transfer catalysis (PTC) conditions, which is a robust and scalable method. The resulting cyclopropanated intermediate, a carboxylic acid or ester, can then be converted to the target carboxamide.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method starting from a commercially available acrylate.

PART A: Synthesis of 2,2-Dichlorocyclopropane-1-carboxylic acid

-

Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl acrylate (1 mol), chloroform (3 mol), and benzyltriethylammonium chloride (TEBA, 0.02 mol) as a phase transfer catalyst.

-

Base Addition: Prepare a solution of 50% aqueous sodium hydroxide (NaOH, 4 mol). Begin vigorous stirring of the flask contents and slowly add the NaOH solution via the dropping funnel over 2-3 hours. The reaction is exothermic; maintain the internal temperature between 40-50 °C using an ice-water bath.

-

Causality Insight: The phase transfer catalyst is essential for transporting the hydroxide ion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate the highly reactive dichlorocarbene. Slow addition of the base controls the rate of this exothermic reaction, preventing side reactions and ensuring safety.

-

-

Reaction & Workup: After the addition is complete, continue stirring at 50 °C for an additional 4 hours. Cool the mixture to room temperature. Dilute with 500 mL of water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2,2-dichlorocyclopropane-1-carboxylate.

-

Hydrolysis (Saponification): Add the crude ester to a solution of sodium hydroxide (1.5 mol) in 500 mL of ethanol/water (1:1). Heat the mixture to reflux and stir for 3 hours until TLC analysis indicates complete consumption of the ester.

-

Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain 2,2-Dichlorocyclopropane-1-carboxylic acid.

PART B: Synthesis of this compound

-

Acid Chloride Formation: In a fume hood, suspend the 2,2-Dichlorocyclopropane-1-carboxylic acid (1 mol) in 300 mL of toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Slowly add thionyl chloride (SOCl₂, 1.2 mol) via a dropping funnel.

-

Self-Validation: The evolution of HCl and SO₂ gas is a clear indicator that the reaction is proceeding.

-

-

Reaction: Heat the mixture to 70 °C for 2-3 hours until gas evolution ceases. The solution should become clear. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

-

Ammonolysis: Cool the crude acid chloride in an ice bath. Slowly and carefully add it to 500 mL of concentrated aqueous ammonia (ammonium hydroxide), ensuring the temperature does not exceed 10 °C. A precipitate will form immediately.

-

Isolation and Purification: Stir the mixture for 1 hour at room temperature. Filter the solid product, wash thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold diethyl ether. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is paramount. Below are the expected spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the CH₂ protons and the coupling with the CH proton. One would anticipate three distinct signals in the cyclopropyl region (approx. 1.5-3.0 ppm), exhibiting geminal and vicinal coupling constants characteristic of cyclopropane rings. The two amide protons (-NH₂) would likely appear as a broad singlet further downfield (approx. 5.5-7.5 ppm), the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show four distinct signals: the carbonyl carbon (C=O) around 170-175 ppm, the highly deshielded CCl₂ carbon above 60 ppm, and the two remaining cyclopropyl carbons (CH and CH₂) between 15-35 ppm.

-

IR Spectroscopy: Key vibrational bands will include N-H stretching for the primary amide (two bands, approx. 3200-3400 cm⁻¹), a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹, and C-Cl stretching in the fingerprint region (approx. 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1), which is a definitive confirmation of the compound's elemental composition. The molecular ion peak [M]⁺ would be observed at m/z ≈ 153.

Applications in Medicinal and Agrochemical Chemistry

While specific applications for the title compound are not extensively documented, its structural motifs are present in molecules with known biological activity.

-

Agrochemicals: Many commercial pyrethroid insecticides feature a dichlorovinylcyclopropane carboxylic acid core.[8] The this compound structure serves as a direct precursor or analog to these valuable agrochemicals. Studies on related N-substituted 2,2-dichlorocyclopropanecarboxamides have demonstrated moderate fungicidal and insecticidal activities.[2][3][4]

-

Pharmaceutical Intermediates: The related compound, (2,2-dichlorocyclopropyl)benzene, is a crucial intermediate in the synthesis of ciprofibrate, a lipid-lowering agent.[9][10] This highlights the utility of the dichlorocyclopropyl group as a stable, lipophilic scaffold in drug design. The carboxamide functional group can be readily hydrolyzed to the corresponding carboxylic acid or used as a handle for further synthetic transformations, making it a versatile intermediate for building more complex drug candidates.[9][10]

-

Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere of an aromatic ring or a double bond, improving pharmacokinetic properties. The gem-dichloro group adds lipophilicity and can modulate the electronic properties of adjacent functional groups, which can be exploited in structure-activity relationship (SAR) studies.

Caption: Key application areas for this compound.

Safety and Handling

-

Hazard Identification: Based on related compounds and functional groups, this compound should be handled as a hazardous substance. It is likely an irritant to the skin, eyes, and respiratory system.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

A full Safety Data Sheet (SDS) should be consulted before handling.[11]

Conclusion

This compound is a valuable chemical entity with significant, albeit underexplored, potential. Its synthesis is achievable through well-established chemical transformations, and its structure combines the unique conformational and electronic properties of a gem-dihalogenated cyclopropane with the versatile reactivity of a primary amide. For medicinal chemists and agrochemical researchers, it represents a promising scaffold and synthetic intermediate for the development of novel bioactive molecules. Further investigation into its reactivity and biological profile is warranted and could unlock new applications in drug discovery and crop protection.

References

- Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. [URL: https://www.researchgate.net/publication/289290035_Synthesis_and_Biological_Activities_of_22-Dichloro-1-4-ethoxyphenyl-N-Substituted_Phenyl_Cyclopropanecarboxamide]

- Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-Ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry 2013, 25, 4071-4073. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_7_105]

- The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis. [URL: https://www.dakenchem.com/the-role-of-22-dichlorocyclopropylbenzene-in-pharmaceutical-synthesis/]

- This compound. ChemScene. [URL: https://www.chemscene.com/products/2,2-Dichlorocyclopropane-1-carboxamide-CS-0239126.html]

- 2,2-DICLOROCICLOPROPANO-1-CARBOXAMIDA 75885-60-8 wiki. Guidechem. [URL: https://www.guidechem.com/es/wiki/75885-60-8.html]

- Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. [URL: https://www.dakenchem.com/exploring-the-synthesis-and-applications-of-22-dichlorocyclopropylbenzene/]

- Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-cyclopropanyl Substituted Piperidin. [URL: https://www.researchgate.net/publication/287146522_Synthesis_Structure_and_Biological_Activities_of_22-Dichloro-1-4-ethoxyphenyl-cyclopropanyl_Substituted_Piperidin]

- This compound | CAS 75885-60-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-dichlorocyclopropane-1-carboxamide-75885-60-8]

- This compound Product Description. ChemicalBook. [URL: https://www.chemicalbook.

- (2,2-Dichlorocyclopropyl)benzene | CAS 2415-80-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-dichlorocyclopropyl-benzene-2415-80-7]

- (2,2-Dichlorocyclopropyl)benzene | 2415-80-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3323251.htm]

- (2,2-Dichlorocyclopropyl)benzene 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/178446]

- US Patent 4,296,241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives. Google Patents. [URL: https://patents.google.

- CN Patent 101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents. [URL: https://patents.google.

- WO Patent 2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof. Google Patents. [URL: https://patents.google.

- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=75885-60-8]

- A Comparative Guide to the Biological Activity of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid and Structurally Related Compounds. Benchchem. [URL: https://www.benchchem.com/pdf/B5834.pdf]

- 2,2-Dimethylcyclopropane-1-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/260708]

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [URL: https://apps.dtic.mil/sti/pdfs/AD0407730.pdf]

- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/258169131_Synthesis_and_chiral_resolution_of_22-dimethylcyclopropane_carboxylic_acid]

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5576]

- Novel cyclopropane derivatives, processes for their preparation and their use in the preparation of dihalovinylcyclopropane carb. [URL: https://patents.google.

- (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/679410]

- (1S,2S)-cyclopropane-1,2-dicarboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6928367]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

Cyclopropanecarboxamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

This guide provides an in-depth exploration of cyclopropanecarboxamide derivatives, a class of compounds distinguished by their unique structural and electronic properties. The inherent strain and rigidity of the cyclopropane ring, combined with the versatile chemistry of the carboxamide group, make this scaffold a privileged motif in modern drug discovery. We will delve into the core synthetic methodologies, survey the broad spectrum of biological activities, and provide detailed protocols to empower researchers in their pursuit of novel therapeutics.

The Cyclopropane Advantage in Medicinal Chemistry

The three-membered carbocyclic ring of cyclopropane is a cornerstone in the design of a wide array of biologically active molecules.[1] Its rigid, spatially defined conformation allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. This structural feature is found in numerous FDA-approved drugs for treating conditions ranging from COVID-19 and HIV/AIDs to asthma and hepatitis C.[2] The incorporation of a cyclopropane moiety can significantly enhance a drug's potency, modulate its metabolic stability, and fine-tune its pharmacokinetic profile.[2] When coupled with a carboxamide group—a key hydrogen bonding component—the resulting cyclopropanecarboxamide core becomes a powerful building block for creating novel therapeutic agents with diverse applications.[3]

Synthetic Pathways to Cyclopropanecarboxamide Derivatives

The construction of the cyclopropanecarboxamide scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Core Synthetic Strategies

A prevalent and effective method for synthesizing substituted cyclopropanecarboxamides begins with the α-alkylation of a 2-phenylacetonitrile derivative using 1,2-dibromoethane. This is followed by the hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation.[4] The efficiency of the initial cyclopropanation step is notably influenced by the electronic nature of the substituents on the phenyl ring; electron-donating groups such as methyl or methoxy generally lead to higher yields, whereas electron-withdrawing groups like fluoro or chloro can result in diminished yields.[4]

Alternative pathways include the direct amidation of cyclopropanecarboxylic acid or its derivatives:

-

From Acid Chlorides: Cyclopropanecarbonyl chloride can be readily converted to the primary amide by treatment with ammonia.[5][6] This is a straightforward and high-yielding reaction.

-

From Esters: The amidation of cyclopropanecarboxylic esters (e.g., methyl or isobutyl esters) with ammonia, often in the presence of a catalytic amount of a sodium alkoxide, is another established industrial process.[7][8]

The general synthetic logic is outlined in the workflow below.

Caption: General Synthetic Pathways to Cyclopropanecarboxamide Derivatives.

A Spectrum of Biological Activities and Therapeutic Applications

Cyclopropanecarboxamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a multitude of diseases.[1][9]

Anticancer Activity

Numerous studies have highlighted the antiproliferative properties of this class of compounds.[4] Derivatives have shown moderate to excellent activity against cancer cell lines such as MCF7 (breast) and HCT116 (colon).[4] A series of cycloalkanecarboxamides bearing sulfonate or sulfamate moieties exhibited broad-spectrum anticancer activity across the NCI-60 cancer cell line panel.[10]

Notably, compound 1g (containing a cyclohexyl ring and a p-fluorobenzenesulfonate moiety) was identified as the most potent agent against the HT29 colon cancer cell line, with an IC₅₀ of 4.73 µM.[10] Its mechanism of action was determined to be the induction of apoptosis via the activation of caspases 3 and 7.[10]

| Compound | Scaffold | R Group | Target Cell Line | IC₅₀ (µM) | Reference |

| 1f | Cyclohexanecarboxamide | p-(tert-butyl)benzenesulfonate | NCI-60 Panel | Broad-spectrum | [10] |

| 1g | Cyclohexanecarboxamide | p-fluorobenzenesulfonate | HT29 (Colon) | 4.73 | [10] |

Antimicrobial and Antifungal Activity

The cyclopropane scaffold is also a valuable component in the design of new antimicrobial agents. A recently synthesized library of fifty-three amide derivatives containing cyclopropane was evaluated for antibacterial and antifungal activity.[11] While moderate activity was observed against bacteria like Staphylococcus aureus and Escherichia coli, several compounds displayed excellent antifungal activity against Candida albicans.[11][12]

Three compounds in particular showed high sensitivity towards C. albicans with a Minimum Inhibitory Concentration (MIC₈₀) of 16 µg/mL.[12] Molecular docking studies suggest that these compounds may exert their antifungal effect by binding to the CYP51 protein, a key enzyme in fungal ergosterol biosynthesis.[11][12]

| Compound ID | Target Organism | MIC₈₀ (µg/mL) | Reference |

| F9 | Escherichia coli | 32 | [11] |

| F53 | Staphylococcus aureus | 64 | [11] |

| F8, F24, F42 | Candida albicans | 16 | [12] |

Neurological and Other Applications

The utility of cyclopropane-containing molecules extends to the central nervous system and beyond.

-

LSD1 Inhibition: Functionalized cyclopropanamine derivatives act as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various neurological disorders.[13] This makes them attractive candidates for treating conditions like schizophrenia, Alzheimer's disease, and fragile X syndrome.[13]

-

NMDA Receptor Ligands: As structural analogues of glycine, 1-aminocyclopropanecarboxylic acids (ACCs) can act as selective ligands at the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, making them useful tools in neurochemical research.[1][9]

-

PAFR Antagonists: Novel cyclopentathiophene carboxamide derivatives have been developed as antagonists of the platelet-activating factor receptor (PAFR), with potential applications in treating ocular diseases, allergies, and inflammation.[14]

Caption: Mechanism of LSD1 Inhibition by Cyclopropanamine Derivatives.

A Critical Perspective: Metabolic Toxicology

While the cyclopropanecarboxamide scaffold offers immense therapeutic potential, it is crucial to consider potential toxicological liabilities. A key case study is the experimental anxiolytic drug, panadiplon. This compound, which contains a cyclopropane ring, produced unexpected hepatic toxicity in clinical trials that was not predicted by standard preclinical animal studies.[15]

Subsequent investigations revealed a complex metabolic pathway responsible for this idiosyncratic toxicity. Panadiplon is metabolized to cyclopropane carboxylic acid, which in turn inhibits mitochondrial fatty acid β-oxidation.[15] This disruption leads to the depletion of liver coenzyme A (CoA) and carnitine through the formation of unusual acyl derivatives, ultimately rendering hepatocytes vulnerable to secondary stress, apoptosis, and necrosis.[15] This underscores the importance of thorough metabolic profiling during the development of drugs containing this moiety.

Caption: Metabolic Pathway of Panadiplon-Induced Hepatotoxicity.

Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of cyclopropanecarboxamide derivatives.

Protocol: Synthesis of a 1-Phenylcyclopropane Carboxamide Derivative

This protocol is adapted from a reported synthesis of potential c-Met kinase inhibitors and describes a general acid-amine coupling reaction.[4]

Objective: To synthesize N-(some-amine)-1-phenylcyclopropanecarboxamide.

Materials:

-

1-Phenylcyclopropane carboxylic acid (1 eq.)

-

Substituted amine (e.g., a phenoxy acetyl derivative) (1 eq.)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

-

Hydroxybenzotriazole (HOBt) (1.2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-phenylcyclopropane carboxylic acid (1 eq.) in anhydrous DMF, add EDC·HCl (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.) at 0 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the substituted amine (1 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the desired cyclopropanecarboxamide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the microdilution method for determining the Minimum Inhibitory Concentration (MIC₈₀) value, as reported for evaluating amide derivatives against Candida albicans.[11]

Objective: To determine the MIC₈₀ of test compounds against Candida albicans.

Materials:

-

Test compounds dissolved in DMSO (e.g., at 10 mg/mL).

-

Candida albicans strain (e.g., ATCC 90028).

-

RPMI-1640 medium.

-

96-well microtiter plates.

-

Fluconazole (positive control).

-

DMSO (negative/vehicle control).

-

Spectrophotometer (plate reader) capable of reading absorbance at ~600 nm.

Procedure:

-

Prepare a stock solution of the fungal inoculum in RPMI-1640 medium, adjusted to a concentration of approximately 1-5 x 10³ CFU/mL.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Prepare wells for the positive control (Fluconazole) using the same dilution scheme.

-

Prepare wells for the negative control, containing only the fungal inoculum in media with a corresponding concentration of DMSO to that of the test wells.

-

Prepare a blank well containing only sterile medium.

-

Add 100 µL of the fungal inoculum to each well (except the blank). The final volume in each well should be 200 µL.

-

Incubate the plates at 35 °C for 24-48 hours.

-

After incubation, determine the fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

-

The MIC₈₀ is defined as the lowest concentration of the compound that inhibits at least 80% of the fungal growth.

Conclusion and Future Outlook

Cyclopropanecarboxamide derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their unique conformational and electronic properties have led to the development of potent modulators of a wide range of biological targets, with significant success in oncology, infectious diseases, and neurology. The synthetic routes to these compounds are well-established, allowing for extensive derivatization and optimization of structure-activity relationships. However, as the case of panadiplon demonstrates, a thorough understanding of their metabolic fate is critical to mitigating potential toxicities. The continued exploration of this chemical space, aided by new and safer synthetic methodologies, promises to deliver the next generation of innovative therapeutics for researchers and drug development professionals.[2]

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

-

Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. [Link]

-

Cyclopropanecarboxamide: Properties, Applications, and Synthesis of a Versatile Organic Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

- US5068428A - Process for the preparation of cyclopropanecarboxamide.

- US5659081A - Process for the preparation of cyclopropanecarboxamide.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Center for Biotechnology Information. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

The Role of Cyclopropanecarboxamide in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. PubMed. [Link]

-

Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

-

Cyclopropanamine Compounds and Use Thereof. National Center for Biotechnology Information. [Link]

-

Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]

- 3. nbinno.com [nbinno.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 7. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 8. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 10. Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dichlorocyclopropane-1-carboxamide (CAS 75885-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorocyclopropane-1-carboxamide, identified by the CAS number 75885-60-8, is a fascinating molecule characterized by a strained three-membered carbocyclic ring substituted with two chlorine atoms and a carboxamide group. This unique structural arrangement imparts distinct chemical properties and a spectrum of biological activities that are of significant interest in the fields of medicinal chemistry, agrochemical research, and drug discovery. The rigid cyclopropane scaffold provides a conformationally constrained framework that can be exploited for the rational design of enzyme inhibitors and other biologically active agents. This guide offers a comprehensive overview of the key properties, potential applications, and scientific considerations for researchers working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties influence its solubility, stability, and interactions with biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | Guidechem |

| Molecular Formula | C₄H₅Cl₂NO | ChemScene[1] |

| Molecular Weight | 153.99 g/mol | ChemScene[1] |

| Melting Point | 148-149 °C | Guidechem[2] |

| Boiling Point | 343.1 °C at 760 mmHg | Guidechem[2] |

| Density | 1.52 g/cm³ | Guidechem[2] |

| XLogP3-AA | 0.4 | Guidechem[2] |

| Topological Polar Surface Area | 43.1 Ų | Guidechem[2] |

| Canonical SMILES | C1C(C1(Cl)Cl)C(=O)N | Guidechem[2] |

| InChI Key | POUMCBWMYUEVKF-UHFFFAOYSA-N | Guidechem[2] |

Synthesis and Chemical Reactivity

This compound serves as a valuable synthetic intermediate. It is a precursor in the synthesis of 2,2-dichlorocyclopropane-1-carbonitrile. The reactivity of the cyclopropane ring, coupled with the presence of the carboxamide and dichloro functionalities, opens up a wide array of possibilities for chemical transformations and the generation of diverse molecular libraries.

A general synthetic approach to cyclopropane carboxamides involves the cyclopropanation of an appropriate alkene precursor followed by functional group manipulations to introduce the carboxamide moiety. For instance, a common method for the synthesis of related 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation.[3][4]

Potential Applications in Research and Development

The unique structural features of this compound and its derivatives have prompted investigations into their utility in various applications, from agriculture to medicine.

Agrochemical Research

Derivatives of this compound have demonstrated moderate fungicidal and insecticidal activities.[5][6] This suggests their potential as lead compounds for the development of novel crop protection agents. The mode of action in this context is likely linked to the inhibition of essential enzymes in pathogenic fungi or insects.

Drug Discovery and Medicinal Chemistry

The cyclopropane motif is a bioisostere for other functional groups and can enhance metabolic stability and binding affinity of drug candidates.[7] Amide derivatives containing a cyclopropane scaffold have been explored for a range of therapeutic applications:

-

Antimicrobial Activity: The introduction of amide and aryl groups to the cyclopropane ring has yielded compounds with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7]

-

Anticancer Properties: Certain 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of human myeloid leukemia cell lines.[3][4]

Postulated Mechanism of Action: Insights from Structural Analogs

While the direct molecular targets of this compound are not yet fully elucidated, the mechanisms of action of structurally related compounds provide valuable insights into its potential biological activities.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Analogs such as cyclopropane-1,1-dicarboxylic acids have been identified as inhibitors of ketol-acid reductoisomerase (KARI).[8] KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms. Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately resulting in a potent herbicidal effect.[8] This provides a plausible mechanism for the observed herbicidal properties of related compounds.

Inhibition of O-acetylserine sulfhydrylase (OASS)

Cyclopropane-1,2-dicarbohydrazide derivatives have been shown to inhibit O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[7][9] As this pathway is absent in mammals, OASS represents an attractive target for the development of novel antibiotics with selective toxicity.[10] The cyclopropane scaffold can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[7]

The following diagram illustrates a conceptual workflow for investigating the biological activity and mechanism of action of this compound.

A conceptual workflow for the investigation of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

-

Always consult the material safety data sheet (MSDS) from the supplier for detailed safety information.

Sourcing and Procurement

This compound is available from a number of chemical suppliers who specialize in providing compounds for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, availability of analytical data, and the supplier's reputation for quality and reliability.

Table of Potential Suppliers:

| Supplier | Website | Notes |

| ChemScene | Offers the compound with a purity of ≥97% and provides custom synthesis services.[1] | |

| Santa Cruz Biotechnology | A well-established supplier of biochemicals for research.[11] | |

| Guidechem | A platform that lists multiple producers and suppliers of the compound.[2] | |

| Amadis Chemical Co., Ltd. | A supplier of medical and health products.[2] | |

| ChemicalBook | Provides chemical properties and a list of global suppliers.[12] | |

| Fluorochem | A UK-based supplier of chemicals for research. |

Conclusion

This compound represents a promising scaffold for the development of novel bioactive molecules. Its unique chemical structure and the demonstrated biological activities of its derivatives in both agrochemical and medicinal contexts make it a compound of significant interest for further investigation. A thorough understanding of its properties, coupled with a rational approach to its application in screening and synthesis programs, will be key to unlocking its full potential. Researchers are encouraged to explore the derivatization of this core structure to generate novel compounds with enhanced potency and selectivity for a range of biological targets.

References

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . Asian Journal of Chemistry. [Link]

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . ResearchGate. [Link]

-

Fluorochem UK (Page 90) . ChemBuyersGuide.com. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . PMC - NIH. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . ResearchGate. [Link]

-

Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues . PubMed. [Link]

-

Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR . PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 75885-60-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Ascendancy of the Smallest Ring: A Technical Guide to the Biological Activity of Novel Cyclopropane Derivatives

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in modern medicinal chemistry. Its inherent ring strain and unique stereoelectronic properties bestow upon molecules a remarkable combination of rigidity, metabolic stability, and novel bioactivities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of novel cyclopropane derivatives. We will explore their anticancer, antiviral, antimicrobial, and neurobiological properties, delving into the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical resource, complete with detailed experimental protocols, illustrative data, and visualizations of key molecular pathways to empower the design and evaluation of the next generation of cyclopropane-containing therapeutics.

The Cyclopropane Moiety: A Privileged Scaffold in Drug Discovery

The utility of the cyclopropane ring in drug design stems from its distinct structural and electronic features. The C-C bonds in cyclopropane are weaker than those in alkanes and possess a higher p-character, making them susceptible to specific enzymatic reactions.[1] This strained ring system imparts a rigid conformation to molecules, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[2] Furthermore, the cyclopropyl group can serve as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group, while offering improved metabolic stability.[3] These properties have led to the incorporation of cyclopropane in a number of FDA-approved drugs, highlighting its clinical significance.[4][5]

Anticancer Activity of Cyclopropane Derivatives

Cyclopropane-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: Microtubule Inhibition and Beyond

One of the key mechanisms by which cyclopropane derivatives exert their anticancer effects is through the disruption of microtubule dynamics. The epothilones, a class of potent microtubule-stabilizing agents, have been modified with cyclopropane rings to enhance their activity and pharmacological properties. The stereochemistry of the cyclopropane ring is crucial for this activity, with analogues that mimic the natural epoxide configuration of epothilones showing significantly higher potency.[6]

dot

Caption: Cyclopropyl-epothilones stabilize microtubules, leading to mitotic arrest and apoptosis.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Cyclopamine, a natural steroidal alkaloid containing a cyclopropane ring, is a well-known inhibitor of the Hh pathway.[7] It exerts its effect by directly binding to Smoothened (Smo), a key transmembrane protein in the Hh pathway, thereby preventing downstream signaling.[8] This has spurred the development of novel cyclopropane-containing Smo antagonists with improved therapeutic profiles.[9]

dot

Caption: Cyclopropane derivatives can inhibit the Hedgehog signaling pathway by targeting Smoothened.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel cyclopropane derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3e | MCF-7 (Breast) | 1.09 | [10] |

| 4a | HCT116 (Colon) | 2.05 | [10] |

| 4j | SJSA-1 (Osteosarcoma) | 0.82 | [10] |

| Cyclopropyl-Epothilone B variant 1 | A549 (Lung) | ~0.003 | [6] |

| Cyclopropyl-Epothilone B variant 2 | A549 (Lung) | > 1 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

Test cyclopropane derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of the cyclopropane derivatives in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[11][12]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiviral Activity of Cyclopropane Derivatives

The rigid framework of the cyclopropane ring has been instrumental in the design of potent antiviral agents, particularly those targeting viral enzymes.

Mechanism of Action: Inhibition of Viral Proteases

Many viruses rely on proteases to cleave viral polyproteins into functional units essential for replication. Cyclopropane-based inhibitors have been designed to target the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2.[1][14] These inhibitors often mimic the natural substrate of the protease, with the cyclopropane ring providing a rigid scaffold that correctly orients the pharmacophoric groups for optimal binding to the active site.[11]

dot

Caption: Cyclopropane-based inhibitors block viral replication by inhibiting essential viral proteases.

Cyclopropane-Containing Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy. The incorporation of a cyclopropane ring into the sugar moiety of nucleosides has led to the development of compounds with potent activity against herpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV).[15][16] The constrained cyclopropane ring mimics the deoxyribose sugar, allowing the analogue to be recognized by viral enzymes like thymidine kinase for phosphorylation and subsequent incorporation into the viral DNA, leading to chain termination.[15]

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy of cyclopropane derivatives is often assessed by their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) of the viral enzyme being key parameters.

| Compound ID | Virus/Enzyme | EC50 (nM) | IC50 (nM) | Reference |

| 5c | SARS-CoV-2 | 12 | - | [1] |

| 11c | SARS-CoV-2 | 11 | - | [1] |

| 5d | MERS-CoV 3CLpro | - | 70 | [17] |

| 11d | MERS-CoV 3CLpro | - | 70 | [17] |

| 3a (1'S,2'R) | HSV-1 | 20 | - | [15] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Infection medium

-

Overlay medium (containing methylcellulose or agarose)

-

Test cyclopropane derivatives

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and grow to confluency.[18]

-

Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.[19]

-

Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of the cyclopropane derivative.[18]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.[18]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Antimicrobial Activity of Cyclopropane Derivatives

Cyclopropane-containing compounds have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Mechanism of Action: Disruption of Membrane Integrity and Enzyme Inhibition

Cyclopropane fatty acids (CFAs) are found in the cell membranes of many bacteria and are involved in regulating membrane fluidity and resistance to environmental stress.[12] Some synthetic cyclopropane derivatives are thought to interfere with CFA biosynthesis or disrupt membrane integrity, leading to antimicrobial effects.[20] Additionally, cyclopropane-containing amides have been shown to inhibit essential microbial enzymes.[3][21]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity of cyclopropane derivatives is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC80 (µg/mL) | Reference |

| F8 | Candida albicans | 16 | [22] |

| F24 | Candida albicans | 16 | [22] |

| F42 | Candida albicans | 16 | [22] |

| 1 | Pseudoroseovarius crassostreae | 1.6 | [20] |

| 2 | Pseudoroseovarius crassostreae | 3.1 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test cyclopropane derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a serial two-fold dilution of the cyclopropane derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density.

Neurobiological Activity of Cyclopropane Derivatives

The conformational rigidity imparted by the cyclopropane ring has been exploited to design ligands for various neuroreceptors.

Mechanism of Action: Modulation of NMDA Receptors

Cyclopropane-containing compounds have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[5][23] The rigid cyclopropane scaffold helps to lock the molecule into a specific conformation that is optimal for binding to the receptor, thereby blocking its activity.[5]

Serine Racemase Inhibition

D-serine is a co-agonist of the NMDA receptor, and its levels are regulated by the enzyme serine racemase. Cyclopropane dicarboxylic acid derivatives have been investigated as inhibitors of human serine racemase, with the cyclopropane scaffold serving as a mimic of malonic acid, a known inhibitor.[24][25]

Conclusion and Future Perspectives

Novel cyclopropane derivatives represent a versatile and promising class of biologically active molecules with broad therapeutic potential. Their unique structural features have enabled the development of potent anticancer, antiviral, antimicrobial, and neuroprotective agents. The continued exploration of structure-activity relationships, coupled with advances in synthetic methodologies, will undoubtedly lead to the discovery of new cyclopropane-containing drugs with improved efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further research in this exciting and rapidly evolving field.

References

-

Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science, 5(12), 1213-1227. [Link]

-

Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Semantic Scholar. [Link]

-

Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232. [Link]

-

Jiang, X., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. Journal of Bacteriology, 201(23), e00374-19. [Link]

-

Chen, J. K., et al. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743-2748. [Link]

-

Moghaddam, J. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 369. [Link]

-

Beato, C., et al. (2015). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 958-964. [Link]

-

Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PubMed. [Link]

-

Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Li, Y., et al. (2018). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Journal of Pharmacy and Pharmacology, 70(11), 1467-1476. [Link]

-

Ohta, Y., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31795-31804. [Link]

-

Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Journal of Bacteriology, 204(1), e00374-21. [Link]

-

Wang, Y., et al. (2022). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers, 9(1), 107-113. [Link]

-

Beato, C., et al. (2015). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. ResearchGate. [Link]

-

Moghaddam, J. A., et al. (2018). Cyclopropane-Containing Fatty Acids From the Marine Bacterium Labrenzia Sp. 011 With Antimicrobial and GPR84 Activity. PubMed. [Link]

-

Jiang, X., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. ASM Journals. [Link]

-

Beato, C., et al. (2015). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. ResearchGate. [Link]

-

Frank-Kamenetsky, M., et al. (2002). Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. Journal of Biology, 1(2), 10. [Link]

-

Ishiwata, T., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & Pharmaceutical Bulletin, 50(7), 966-968. [Link]

-

Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5601. [Link]

-

Shuto, S., et al. (2000). (1S,2R)-1-Pheny1-2-[(S)-1-aminopropy1]-N,N-diethylcyclopropane-carboxamide (PPDC), a New Class of NMDA-Receptor Antagonist: Molecular Design by a Novel Conformational Restriction Strategy. ResearchGate. [Link]

-

Taipale, J., & Beachy, P. A. (2001). Roughing up Smoothened: chemical modulators of Hedgehog signaling. Journal of Biology, 1(2), 1. [Link]

-

Devreux, V., et al. (2006). Synthesis and Biological Evaluation of Cyclopropyl Analogues of Fosmidomycin as Potent Plasmodium falciparum Growth Inhibitors. Amanote Research. [Link]

-

Nicolaou, K. C., et al. (2003). Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. ResearchGate. [Link]

-

Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Novakov, O. P., et al. (2022). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

-

Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1284-1287. [Link]

-

Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

-

Balouiri, M., et al. (2016). Spatial Structure and Antimicrobial Activity of Cyclopropane Derivative of Limonene. ResearchGate. [Link]

-

Kim, J. H., et al. (2001). Synthesis and Antiviral Activity of Novel Exomethylene Cyclopropyl Nucleosides. Bulletin of the Korean Chemical Society, 22(11), 1259-1262. [Link]

-

Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 27(4), 885-892. [Link]

-